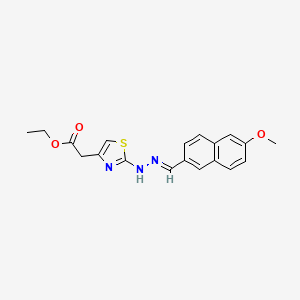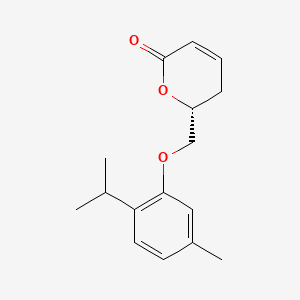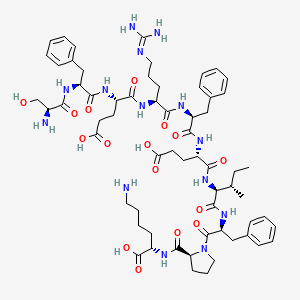
(S)-Chlorpheniramine-d6 Maleate Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Chlorpheniramine-d6 Maleate Salt is a deuterated form of chlorpheniramine maleate, an antihistamine commonly used to treat allergic reactions, hay fever, and the common cold. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug, as the presence of deuterium atoms can alter the compound’s behavior in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Chlorpheniramine-d6 Maleate Salt typically involves the deuteration of chlorpheniramine followed by its reaction with maleic acid to form the maleate salt. The deuteration process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction with maleic acid is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired salt.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes followed by purification steps to isolate the deuterated compound. The maleate salt formation is then carried out in reactors equipped with temperature and pH control systems to ensure high yield and purity. The final product is typically crystallized and dried before packaging.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Chlorpheniramine-d6 Maleate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or sulfuric acid.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Non-deuterated chlorpheniramine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(S)-Chlorpheniramine-d6 Maleate Salt is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in metabolic studies to understand the pharmacokinetics and biotransformation of chlorpheniramine.
Medicine: Investigated for its potential therapeutic effects and to study drug interactions.
Industry: Utilized in the development of new antihistamine formulations and to improve the efficacy and safety profiles of existing drugs.
Mecanismo De Acción
(S)-Chlorpheniramine-d6 Maleate Salt exerts its effects by blocking histamine H1 receptors, thereby preventing the action of histamine, a compound involved in allergic reactions. The deuterium atoms in the compound can influence its binding affinity and metabolic stability, leading to altered pharmacokinetic properties. The molecular targets include histamine H1 receptors in various tissues, and the pathways involved are related to the inhibition of histamine-induced signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpheniramine Maleate: The non-deuterated form, commonly used as an antihistamine.
Brompheniramine Maleate: Another antihistamine with a similar structure but different halogen substitution.
Triprolidine Hydrochloride: An antihistamine with a different chemical structure but similar therapeutic use.
Uniqueness
(S)-Chlorpheniramine-d6 Maleate Salt is unique due to the presence of deuterium atoms, which can significantly alter its pharmacokinetic and metabolic properties. This makes it a valuable tool in scientific research for studying drug metabolism and interactions, as well as for developing improved therapeutic agents with enhanced efficacy and safety profiles.
Propiedades
Fórmula molecular |
C20H23ClN2O4 |
|---|---|
Peso molecular |
396.9 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;(3S)-3-(4-chlorophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1/i1D3,2D3; |
Clave InChI |
DBAKFASWICGISY-WOHLNYLJSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2'S,3S,4S,4'R,5R,10R,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12408154.png)




![(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine](/img/structure/B12408169.png)






